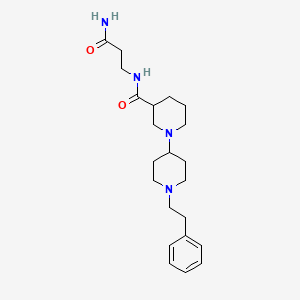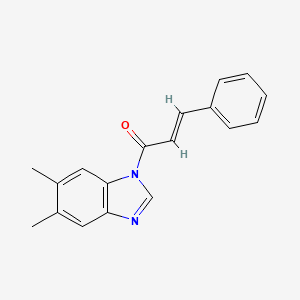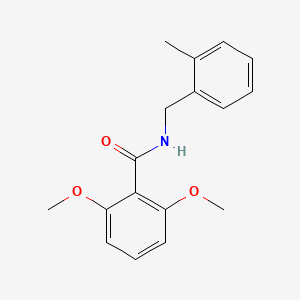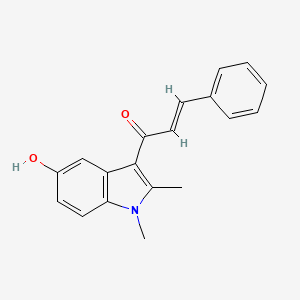
N-(3-amino-3-oxopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-3-oxopropyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as 'BPC-157', is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a sequence of amino acids that is derived from a protein found in the digestive system. It has been shown to have beneficial effects on various tissues and organs, including the gastrointestinal tract, liver, brain, and muscles.
作用機序
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors and enhancing the body's natural healing processes. BPC-157 has also been shown to have anti-inflammatory effects and may help reduce inflammation in various tissues.
Biochemical and physiological effects:
BPC-157 has been shown to have various biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can be beneficial in promoting the healing of damaged tissues. BPC-157 has also been shown to increase the production of collagen, which is a protein that is essential for the structure and function of various tissues, including skin, bones, and tendons.
実験室実験の利点と制限
One of the advantages of BPC-157 is that it has been shown to have a high level of safety in animal models. It has also been shown to have a low risk of toxicity, even at high doses. However, one of the limitations of BPC-157 is that it has only been studied in animal models, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on BPC-157. One area of interest is its potential applications in the treatment of neurological disorders. BPC-157 has been shown to have neuroprotective effects and may have potential applications in the treatment of conditions such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in the treatment of musculoskeletal injuries. BPC-157 has been shown to promote the healing of various tissues, including muscles, tendons, and ligaments, and may have potential applications in the treatment of conditions such as sports injuries and arthritis. Overall, BPC-157 is a promising peptide that has shown potential in various therapeutic applications, and further research is needed to fully understand its safety and efficacy in humans.
合成法
BPC-157 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acids in a specific order to form the desired peptide sequence. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure its purity.
科学的研究の応用
BPC-157 has been extensively studied in animal models and has shown promising results in various therapeutic applications. It has been shown to promote the healing of various tissues, including muscles, tendons, ligaments, and bones. BPC-157 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3-amino-3-oxopropyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c23-21(27)8-12-24-22(28)19-7-4-13-26(17-19)20-10-15-25(16-11-20)14-9-18-5-2-1-3-6-18/h1-3,5-6,19-20H,4,7-17H2,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKCHBZUAJFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B5423052.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423058.png)

![4-[(dimethylamino)methyl]-1-(3-methyl-2-furoyl)-4-azepanol](/img/structure/B5423074.png)
![N-isopropyl-N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5423078.png)
![7-acetyl-3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5423082.png)
![N-(tert-butyl)-2-[(6-chloro-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B5423088.png)
![3-({[(2-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5423104.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5423106.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423110.png)

![4-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5423113.png)

![2-[(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5423143.png)